N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound with the molecular formula C8H12N6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the reaction of appropriate pyridazine derivatives with tert-butylamine and azide sources under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include oxidized tetrazolo[1,5-b]pyridazines, reduced amine derivatives, and various substituted tetrazolo[1,5-b]pyridazines .
Scientific Research Applications
N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of advanced materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-b]pyridazin-6-amine: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
N-(tert-butyl)tetrazolo[1,5-b]pyridazin-4-amine: Similar structure but with the amine group at a different position, affecting its chemical behavior.
Uniqueness
N-(tert-butyl)tetrazolo[1,5-b]pyridazin-6-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C8H12N6/c1-8(2,3)9-6-4-5-7-10-12-13-14(7)11-6/h4-5H,1-3H3,(H,9,11) |
InChI Key |
LBJTUCQOLVLGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NN2C(=NN=N2)C=C1 |
Origin of Product |
United States |
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